Pirenzepine dihydrochloride, also known as pirenzepine hydrochloride or pirenzepine HCl, is a synthetic tricyclic compound belonging to the class of anticholinergic agents. [, , , , ] Specifically, it is classified as a selective muscarinic antagonist, exhibiting a high affinity for the M1 muscarinic receptor subtype. [, , , , , ] This selectivity for the M1 receptor subtype distinguishes it from other anticholinergic drugs, leading to a distinct pharmacological profile. Pirenzepine dihydrochloride has been extensively studied in scientific research, particularly in the context of its interactions with the cholinergic system and its potential therapeutic implications.
Pirenzepine was first synthesized in the 1970s by Dr. Thomae GmbH and has since been classified under the category of muscarinic antagonists. Its primary function involves selective inhibition of the M1 receptor subtype, making it a valuable tool in pharmacological research and clinical settings . The dihydrochloride form enhances its solubility and stability, facilitating its use in pharmaceutical preparations.
The synthesis of pirenzepine dihydrochloride has evolved over the years, with various methods reported in the literature. One notable method involves the cyclization of 2-amino-N-(2-chloropyridyl-3-)benzamide in the presence of an acid catalyst within alcohol or ester solvents. This process typically occurs at temperatures ranging from 66 to 120 degrees Celsius and can be completed within 3 to 6 hours .
This method has demonstrated significant improvements in yield and product quality compared to traditional synthetic routes, reducing potential safety hazards associated with high-temperature reactions .
The molecular structure of pirenzepine dihydrochloride can be represented by the chemical formula . The compound features a tricyclic structure that includes a pyridine ring fused with a benzodiazepine moiety.
Pirenzepine dihydrochloride participates in various chemical reactions typical of amines and heterocyclic compounds. Notably, it can undergo hydrolysis and rearrangement under acidic conditions, leading to the formation of different isomers or degradation products.
These reactions highlight the importance of controlling synthetic conditions to minimize unwanted side products.
Pirenzepine functions primarily as an antagonist at the M1 muscarinic acetylcholine receptor. Its mechanism involves blocking acetylcholine from binding to these receptors, which leads to decreased gastric acid secretion and reduced gastrointestinal motility.
This selective action contributes to its therapeutic efficacy in managing conditions such as peptic ulcers.
Pirenzepine dihydrochloride possesses several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring consistent therapeutic performance.
Pirenzepine dihydrochloride has a range of scientific and clinical applications:
Due to its selective action on the M1 receptor, pirenzepine is frequently utilized in pharmacological studies aimed at understanding cholinergic signaling pathways and developing new treatments for related disorders.
Pirenzepine dihydrochloride is systematically named as 5,11-Dihydro-11-[(4-methyl-1-piperazinyl)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one dihydrochloride. Its empirical formula is C₁₉H₂₃Cl₂N₅O₂, with a molecular weight of 424.33 g/mol [2] [7]. The compound is identified by multiple synonyms, including Gastrozepin dihydrochloride and LS 519, and bears the CAS registry number 29868-97-1 [7]. Structurally, it features a tricyclic system comprising a pyrido-benzodiazepinone core linked to a N-methylpiperazine moiety via an acetyl bridge. The dihydrochloride salt form enhances its aqueous solubility, critical for pharmaceutical formulations [5].
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the protonation states: the piperazine nitrogen and the diazepine ring nitrogen each bind one hydrochloric acid molecule. Characteristic NMR signals include aromatic protons (δ 7.2–8.1 ppm), methylpiperazine protons (δ 2.3–3.5 ppm), and the acetyl methylene group (δ 4.8 ppm) [5]. Infrared spectroscopy shows carbonyl stretches at 1,650 cm⁻¹ (amide) and 1,720 cm⁻¹ (lactam) [4].
Table 1: Key Identifiers of Pirenzepine Dihydrochloride
Property | Value |
---|---|
IUPAC Name | 5,11-Dihydro-11-[(4-methyl-1-piperazinyl)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one dihydrochloride |
Molecular Formula | C₁₉H₂₃Cl₂N₅O₂ |
Molecular Weight | 424.33 g/mol |
CAS Registry Number | 29868-97-1 |
Key Spectroscopic Signals | ¹H NMR: 7.2–8.1 ppm (aromatic), 4.8 ppm (CH₂CO); IR: 1,650 cm⁻¹, 1,720 cm⁻¹ |
The industrial synthesis of pirenzepine dihydrochloride involves a multi-step sequence starting from 2-chloro-3-aminopyridine and anthranilic acid derivatives. The classical route, patented by Dr. Karl Thomae GmbH, proceeds as follows [5] [6]:
An alternative method from Suzhou Homesun Pharmaceutical Co. employs harsh conditions (36% HCl at 120°C under pressure), which risks degradation via scaffold rearrangement [5] [6]. Industrial purification typically uses solvent recrystallization (ethanol/acetone mixtures) to achieve >99% purity, monitored by high-performance liquid chromatography (HPLC) [4].
Table 2: Comparison of Synthesis Methods
Step | Classical Method | Alternative Method |
---|---|---|
Cyclization | Reflux in toluene, 110°C | Not specified |
Acetylation | Chloroacetyl chloride, 60°C | Similar |
Salt Formation | Ethanol/HCl, 25°C | 36% HCl, 120°C, 3 MPa pressure |
Key Risk | Low degradation | High rearrangement risk |
Pirenzepine dihydrochloride undergoes pH-dependent degradation, particularly under highly acidic conditions. Exposure to >6 M HCl at elevated temperatures (>55°C) triggers a scaffold rearrangement to a benzimidazole derivative: 6-Amino-5,5a-dihydro-11H-pyrido[2,1-b]quinazolin-11-one (Compound 4) [5]. This transformation follows pseudo-first-order kinetics with an activation energy of 83.2 ± 1.9 kJ/mol and proceeds via:
Notably, this rearrangement is negligible in simulated gastric fluid (0.08 M HCl, 37°C) due to milder acidity and shorter residence times, confirming clinical safety for oral administration [5]. Degradation products are characterized by liquid chromatography-mass spectrometry (LC-MS) and NMR, showing distinct shifts: the quinazoline derivative lacks the acetyl-methylpiperazine chain and exhibits altered UV absorption at 275 nm versus 265 nm for intact pirenzepine [4] [5].
The primary impurities in pirenzepine dihydrochloride include:
Quality control employs reversed-phase HPLC with UV detection (λ = 230 nm), using a C18 column and mobile phase of phosphate buffer/acetonitrile (70:30). The method resolves pirenzepine (retention time: 8.2 min) from its rearrangement product (6.5 min) and other impurities [4] [5]. Regulatory challenges arise from inconsistent supplier analysis; some certificates report only melting point (292–295°C) and assay values (>98%), lacking structural validation [5]. Nuclear magnetic resonance and X-ray crystallography are recommended for definitive identification, as mass spectrometry alone cannot distinguish structural isomers [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7